molecular formula C11H15BClNO3 B1412247 (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid CAS No. 1704080-60-3

(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid

Cat. No. B1412247
CAS RN: 1704080-60-3
M. Wt: 255.51 g/mol
InChI Key: PZLZMUBDOIDHRM-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 . It is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Synthesis Analysis

The synthesis of boronic acids and their esters is a well-studied field. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation, the removal of a boron group from an organic compound, is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a chloro group at the 3-position and a morpholinomethyl group at the 4-position . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most significant is the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis . Protodeboronation of pinacol boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 414.1±55.0 °C and a predicted density of 1.31±0.1 g/cm3 . Its pKa is predicted to be 7.57±0.17 .

Scientific Research Applications

  • Detection of Pesticides : Zhao et al. (2021) developed a novel pH-responsive fluorescence probe based on 4-(morpholinomethyl) phenyl boronic acid for detecting trace-level organophosphorus pesticides in fruit juices. This probe exhibited high sensitivity and satisfactory recovery rates (Zhao et al., 2021).

  • Boronic Acid Mannich Reactions : Stas and Tehrani (2007) explored novel boronic acid Mannich reactions using α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids, which resulted in the formation of 1-phenyl-1-morpholinoalkan-2-ones (Stas & Tehrani, 2007).

  • Boron Complexes with Porphyrins : Młodzianowska et al. (2007) described the formation of single-boron complexes with N-confused and N-fused porphyrins, providing insights into the coordination environment of boron in these structures (Młodzianowska et al., 2007).

  • Suzuki Coupling for Isoquinoline Synthesis : Prabakaran, Khan, and Jin (2012) reported an efficient ligand-free, microwave-assisted Suzuki coupling using boronic acids for the synthesis of diversified 1,3-disubstituted isoquinolines (Prabakaran, Khan, & Jin, 2012).

  • Fluorescence Quenching Studies : Geethanjali et al. (2015) conducted fluorescence quenching studies of boronic acid derivatives, including a focus on the Stern-Volmer equation and conformational changes in solutes (Geethanjali et al., 2015).

  • First Example of Chiral Induction in the Petasis Reaction : Koolmeister, Södergren, and Scobie (2002) demonstrated the first enantioselective version of the Petasis reaction using a homochiral boronic ester, showcasing the potential for chiral synthesis (Koolmeister, Södergren, & Scobie, 2002).

  • Multifunctional Compounds with Boronic Acid : Zhang et al. (2017) studied the structure of multifunctional compounds incorporating boronic acid, providing insights into potential applications in medicine, agriculture, and chemistry (Zhang et al., 2017).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid. This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by their stability, solubility, and reactivity .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the reactivity of boronic acids . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura cross-coupling reaction .

Future Directions

The development of new methods for the synthesis and functionalization of boronic acids and their esters is an active area of research. Future directions may include the development of more efficient and selective methods for protodeboronation, as well as the exploration of new reactions involving boronic acids .

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . The boronic acid group in this compound interacts with palladium catalysts, enabling the transmetalation step that is crucial for the coupling process

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, leading to alterations in protein degradation and turnover

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Boronic acids are generally stable under neutral and slightly acidic conditions but can undergo hydrolysis under strongly acidic or basic conditions . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of this compound on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects and the therapeutic window of this compound need to be determined through detailed animal studies to ensure its safe and effective use.

Metabolic Pathways

This compound is likely involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can participate in reactions with cellular metabolites, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms . The localization and accumulation of this compound within specific cellular compartments need to be investigated to understand its distribution profile.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Boronic acids may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical role and potential therapeutic applications.

properties

IUPAC Name

[3-chloro-4-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLZMUBDOIDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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